molecular formula C8H15F3N2O4 B13749229 (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid

(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid

Cat. No.: B13749229
M. Wt: 260.21 g/mol
InChI Key: YKOAFEVCHJFTGX-JEDNCBNOSA-N
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Description

(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid is a compound that combines an amino acid derivative with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylpentanoic acid and hydroxylamine.

    Formation of the Amide Bond: The amino acid derivative is reacted with hydroxylamine under controlled conditions to form the N-hydroxyamide.

    Introduction of Trifluoroacetic Acid:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The trifluoroacetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted trifluoroacetic acid derivatives.

Scientific Research Applications

(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals.

    Biochemistry: The compound is studied for its interactions with enzymes and proteins.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: Lacks the N-hydroxy and trifluoroacetic acid groups.

    N-hydroxy-4-methylpentanamide: Lacks the amino group and trifluoroacetic acid moiety.

    2,2,2-trifluoroacetic acid: Lacks the amino acid derivative.

Uniqueness

(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid is unique due to the combination of an amino acid derivative with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15F3N2O4

Molecular Weight

260.21 g/mol

IUPAC Name

(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2O2.C2HF3O2/c1-4(2)3-5(7)6(9)8-10;3-2(4,5)1(6)7/h4-5,10H,3,7H2,1-2H3,(H,8,9);(H,6,7)/t5-;/m0./s1

InChI Key

YKOAFEVCHJFTGX-JEDNCBNOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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